Mirfentanil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18/h1-7,11-12,16-17,19H,8-10,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZDOLVVLWFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151799 | |
| Record name | Mirfentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117523-47-4 | |
| Record name | Mirfentanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117523-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirfentanil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117523474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirfentanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirfentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIRFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2U943H24P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Development of Mirfentanil
Established Synthetic Pathways for Mirfentanil Elucidation
The synthesis of this compound, chemically characterized as N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide, typically commences with the preparation of a core piperidine (B6355638) intermediate. One established pathway begins with 1-phenethyl-4-piperidone. mmu.ac.uk This starting material is systematically transformed through a series of reactions to yield the final this compound structure. mmu.ac.uk
Acylation-Based Synthetic Approaches
Acylation is a critical step in the synthesis of this compound. This process involves the reaction of an intermediate tertiary amine, specifically 1-phenethyl-4-[N-(pyrazinyl)amino]piperidine, with an acylating agent. drugfuture.com For this compound, 2-furoyl chloride serves as the acylating agent. mmu.ac.ukdrugfuture.comwikipedia.org The acylation reaction can be performed at room temperature with rigorous stirring, often in solvents such as chloroform (B151607) or dichloromethane. Following the reaction, the crude product is typically purified via recrystallization, for instance, from acetone, to yield this compound hydrochloride as a white crystalline solid.
Exploration of this compound Analogs in Comprehensive Fentanyl SAR Studies
This compound is recognized as a novel derivative within the fentanyl chemical series. wikipedia.orgdrugbank.comnih.govncats.io Extensive structure-activity relationship (SAR) studies on fentanyl and its analogs investigate how modifications to the core structure influence their pharmacological properties. The fentanyl molecule offers several points for modification, including the piperidine ring, the anilinophenyl ring, the 2-phenylethyl substituent, and the carboxamide moiety. researchgate.net this compound is particularly noteworthy in these studies due to its unique pharmacological profile, which combines both opioid and non-opioid mechanisms of action. wikipedia.orgdrugbank.comnih.govncats.io It functions as a μ-opioid partial agonist. mmu.ac.ukresearchgate.net
Impact of Structural Modifications on In Vitro and In Vivo Activity
This compound exhibits high selectivity for the μ-opioid receptor (μOR), demonstrating an IC₅₀ of approximately 7.99 nM for μOR, significantly higher than its affinity for κOR (1428 nM) and δOR (480 nM). wikipedia.orgnih.gov This selectivity suggests that its primary analgesic effects are mediated predominantly through the μ-opioid pathway.
Research findings indicate that this compound displays dose-dependent dual effects: at lower doses (0.032–0.32 mg/kg), it can antagonize the analgesic effects of other opioids like alfentanil. wikipedia.orgdrugbank.comnih.gov However, at higher doses, this compound itself produces analgesic effects that are partially resistant to opioid antagonists such as quadazocine, suggesting the involvement of non-opioid mechanisms. wikipedia.orgdrugbank.comnih.gov This contrasts with full opioid agonists like fentanyl, as this compound appears to have relatively lower intrinsic efficacy at μ-opioid receptors, exhibiting both agonist and antagonist actions depending on the experimental conditions. umich.edu
The specific pyrazine (B50134) and furan (B31954) carboxamide moieties within this compound's structure are understood to influence its binding kinetics and receptor activation. In SAR studies, the introduction of various substituents, such as methyl groups on the piperidine ring, can alter the activity of fentanyl analogs. researchgate.netnih.gov Furthermore, modifications like the replacement of the phenyl group in the phenethyl moiety with heterocycles (e.g., thiophene (B33073) in sufentanil) or the insertion of carbomethoxy or methoxymethyl groups at the 4-position of the piperidine ring (as seen in carfentanil and sufentanil) have led to the creation of highly potent compounds. nih.govpsu.edu A notable finding specific to this compound, a 2-pyrazine derivative, is its ability to slightly inhibit morphine analgesia while completely reversing respiratory depression, highlighting its unique pharmacological profile. nih.gov
Table 1: this compound Receptor Binding Affinities
| Receptor Type | IC₅₀ (nM) |
| μ-opioid (μOR) | 7.99 |
| κ-opioid (κOR) | 1428 |
| δ-opioid (δOR) | 480 |
Advanced Chemical Synthesis Techniques Applied to this compound and Related Compounds
Advanced synthetic techniques are continuously explored in the development of this compound and its related compounds, particularly within the 4-anilidopiperidine class of opioid analgesics. The relative simplicity of the 4-anilidopiperidine structure, to which fentanyl and its analogs belong, facilitates the generation of extensive compound libraries for efficient SAR evaluation. house.govcongress.gov This ease of synthesis, coupled with the availability of precursor reagents, has been instrumental in the proliferation of numerous fentanyl analogs. congress.gov
Application of Multicomponent Reactions in Derivative Synthesis
Advanced Pharmacological Characterization and Receptor Ligand Interactions of Mirfentanil
Opioid Receptor Binding Affinity and Selectivity Profiling
Mirfentanil's interaction with opioid receptors is defined by a pronounced selectivity for the mu-opioid receptor (μOR).
In vitro binding assays performed on isolated monkey brain membranes have demonstrated that this compound possesses a high affinity for μ-opioid receptors. uthscsa.eduscispace.com Radioligand displacement studies revealed a binding affinity (Ki) of 7.99 nM for the μOR site. uthscsa.eduscispace.com This strong binding affinity underscores its primary interaction with this receptor subtype, which is the principal target for most clinically used opioid analgesics. uthscsa.edunih.gov
In contrast to its high affinity for the μOR, this compound shows substantially lower affinity for the delta (δOR) and kappa (κOR) opioid receptors. uthscsa.eduscispace.com The binding affinity values were determined to be 480 nM for δOR and 1428 nM for κOR. uthscsa.eduscispace.com This significant difference in binding affinity highlights this compound's high selectivity for the μ-opioid receptor over the other major opioid receptor types.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Mu (μOR) | 7.99 |
| Delta (δOR) | 480 |
| Kappa (κOR) | 1428 |
When compared to other fentanyl derivatives, this compound's receptor binding profile is notable for its pronounced μOR selectivity. While many fentanyl analogs exhibit high affinity for the μOR, the degree of selectivity over δOR and κOR can vary. For instance, derivatives such as OHM3295 also display high affinity for μ-receptors (IC50 = 7-66 nM) but maintain a significant gap in affinity compared to kappa and delta receptors, similar to this compound. scispace.com The parent compound, Fentanyl, is a potent μOR agonist, and structural modifications across its chemical family can lead to significant differences in binding and efficacy. mdpi.commdpi.com this compound's profile, with its approximately 60-fold selectivity for μOR over δOR and nearly 180-fold selectivity over κOR, distinguishes it within this class of compounds.
| Compound | Mu (μOR) | Kappa (κOR) | Delta (δOR) |
|---|---|---|---|
| This compound* | 7.99 | 1428 | 480 |
| OHM3295 | 7-66 | 263-3255 | 480-4500 |
| OHM3296 | 7-66 | 263-3255 | 480-4500 |
*this compound data is presented as Ki (nM).
Mechanistic Elucidation of this compound's Complex Pharmacodynamics
This compound's pharmacodynamics are complex, featuring a dualistic nature at the μ-opioid receptor and the presence of effects mediated through non-opioid pathways.
This compound exhibits a dose-dependent dual agonist-antagonist activity at μ-opioid receptors. uthscsa.edu At lower doses (0.032-0.32 mg/kg), it functions as an antagonist, capable of blocking the analgesic effects of other μ-opioid agonists like alfentanil. uthscsa.edudrugbank.com In studies with morphine-treated monkeys, this compound substituted for the opioid antagonist naltrexone, further confirming its antagonist properties. uthscsa.edu However, at higher doses, this compound produces its own analgesic effects, demonstrating agonist activity. uthscsa.eduwikipedia.org This profile suggests that this compound acts as a low-efficacy partial agonist at the μ-opioid receptor. uthscsa.edu It can antagonize the effects of higher efficacy agonists while producing its own, more modest, agonist effects when administered alone at sufficient doses. uthscsa.edu
A key feature of this compound's pharmacological profile is the presence of non-opioid mediated effects, particularly concerning its analgesic activity at higher doses. uthscsa.edunih.gov Studies have conclusively shown that the analgesic effects produced by larger doses of this compound are not attenuated by high doses of opioid antagonists. uthscsa.eduscispace.com Similarly, its discriminative stimulus effects were not blocked by opioid antagonists. nih.gov This resistance to reversal by antagonists like naltrexone or quadazocine indicates that these effects are mediated through a mechanism independent of the classical opioid receptors. uthscsa.edunih.gov This suggests that while this compound clearly interacts with the opioid system, it also engages one or more non-opioid pathways to produce its full spectrum of pharmacological actions. drugbank.com
Multi-Modal Pharmacological Actions of this compound
This compound is a fentanyl derivative that exhibits a complex and multi-modal pharmacological profile, distinguishing it from many other opioids. wikipedia.orgnih.gov Its primary interaction is with the μ-opioid receptor, for which it demonstrates high selectivity. nih.govdrugbank.com However, its actions at this receptor are not straightforward, displaying a profile of a low-efficacy partial agonist. uthscsa.edu This characteristic leads to a dose-dependent duality in its effects.
At lower doses, this compound can act as an antagonist. wikipedia.org For instance, it has been shown to antagonize the analgesic effects of the potent μ-opioid agonist alfentanil. wikipedia.orgnih.govuthscsa.edu In studies with morphine-treated monkeys, this compound substitutes for the opioid antagonist naloxone (B1662785), further confirming its antagonist-like properties under certain conditions. wikipedia.orgdrugbank.comuthscsa.edu
Conversely, at higher doses, this compound demonstrates clear analgesic activity. wikipedia.orgdrugbank.com A particularly notable characteristic of this analgesia is that it is not fully reversed by opioid antagonists, which strongly suggests that this compound possesses both opioid and non-opioid mechanisms of action. wikipedia.orgnih.govdrugbank.comuthscsa.edu This dual mechanism contributes to its novel pharmacological profile. nih.govuthscsa.edu Further complexity is observed in morphine-abstinent pigeons, where this compound can reverse naloxone-precipitated withdrawal symptoms, an effect typically associated with agonist activity. wikipedia.orgdrugbank.com
This combination of selective, low-efficacy μ-opioid agonism, competitive antagonism, and a distinct non-opioid analgesic component defines the multi-modal actions of this compound. uthscsa.edu
Methodologies for In Vitro and In Vivo Pharmacodynamic Research on this compound
The unique pharmacological properties of this compound have been elucidated through a variety of established in vitro and in vivo research methodologies. scispace.com
In Vitro Methodologies: Receptor binding assays are fundamental to characterizing the affinity and selectivity of this compound for opioid receptors. These studies typically use isolated neuronal membranes from animal models, such as monkeys. nih.govuthscsa.edu In these assays, the ability of this compound to displace specific radiolabeled ligands from the μ, κ (kappa), and δ (delta) opioid receptors is measured. For example, its affinity for the μ-receptor is determined by its competition with ligands like [3H]DAMGO, while its affinity for κ and δ receptors is assessed using ligands such as [3H]U-69,593 and [3H]DPDPE, respectively. nih.govuthscsa.edu These competitive binding experiments provide quantitative data on binding affinity, often expressed as an IC₅₀ or Kᵢ value. nih.govuthscsa.edu
In Vivo Methodologies: A range of in vivo models are used to assess the physiological and behavioral effects of this compound. Analgesic properties are often evaluated using thermal nociception tests, such as the tail-flick assay in rodents. nih.gov Drug discrimination studies in species like pigeons and monkeys are employed to characterize the subjective effects of the compound, determining whether it is perceived as an agonist or an antagonist. nih.govuthscsa.edu To evaluate reinforcing properties and abuse potential, self-administration paradigms are used, where animals can intravenously self-administer the drug. nih.govuthscsa.edu Furthermore, the impact on physiological functions, such as respiration, is measured to understand the compound's broader pharmacodynamic profile. nih.govuthscsa.edu
Preclinical behavioral assays are crucial for understanding the functional consequences of this compound's interaction with opioid receptors in a whole-organism context.
Drug Discrimination Studies: This paradigm provides insight into the interoceptive (subjective) effects of a drug. Animals are trained to distinguish between an opioid agonist (e.g., morphine), an antagonist (e.g., naltrexone), and a vehicle (e.g., saline). nih.govuthscsa.edu In morphine-treated rhesus monkeys trained to discriminate between saline and naltrexone, this compound fully substituted for naltrexone, indicating that it produced antagonist-like subjective effects in this model. nih.govuthscsa.edu In contrast, studies in pigeons showed that this compound did not substitute for either morphine or naltrexone, but it did reverse withdrawal signs, highlighting its mixed agonist-antagonist profile and interspecies variability. nih.govuthscsa.edu
Self-Administration Studies: These assays assess the reinforcing efficacy of a drug, which is an indicator of its abuse liability. In studies with monkeys, this compound was found to maintain intravenous self-administration, although at rates slightly lower than the full agonist alfentanil. nih.govuthscsa.edu The self-administration of this compound was effectively blocked by the opioid antagonist quadazocine, confirming that this reinforcing behavior is mediated by opioid receptors. nih.govuthscsa.edu
Analgesia Assays: The tail-flick test is a common method to quantify antinociceptive effects in rodents. In this assay, this compound was shown to increase the latency of tail withdrawal from a thermal stimulus in mice, demonstrating its analgesic properties. nih.gov This effect was antagonized by naltrexone and other μ-selective antagonists, confirming the primary role of the μ-opioid receptor in its analgesic action. nih.gov
To quantify the ability of a ligand like this compound to activate a G protein-coupled receptor (GPCR) and initiate downstream signaling, a variety of receptor activation assays are employed. These assays are critical for determining the efficacy (the maximal effect a drug can produce) and potency (the concentration of a drug required to produce a certain effect) of a compound.
[³⁵S]GTPγS Binding Assay: This in vitro functional assay directly measures the activation of G proteins, which is one of the initial steps in μ-opioid receptor signaling. mdpi.comnih.gov When an agonist binds to the receptor, it promotes the exchange of guanosine diphosphate (GDP) for a radiolabeled, non-hydrolyzable analog of guanosine triphosphate, [³⁵S]GTPγS, on the Gα subunit. revvity.com The amount of bound radioactivity is proportional to the degree of G protein activation. This assay allows researchers to classify compounds as full agonists, partial agonists, or antagonists based on their ability to stimulate [³⁵S]GTPγS binding compared to a reference agonist. mdpi.com
cAMP Accumulation Assays: The μ-opioid receptor is coupled to the inhibitory G protein, Gαi/o. plos.org Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comnih.gov Various assay formats, such as the luminescence-based GloSensor™ cAMP assay, are used to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor. researchgate.netpubcompare.ai The degree of inhibition reflects the agonist's efficacy and potency in activating the G protein-dependent signaling pathway. researchgate.net
β-arrestin Recruitment Assays: In addition to G protein signaling, agonist binding to the μ-opioid receptor can also trigger the recruitment of β-arrestin proteins. nhsresearchscotland.org.uk This process is involved in receptor desensitization, internalization, and the activation of G protein-independent signaling pathways. nih.gov Assays like the PathHunter® enzyme complementation assay are used to quantify the interaction between the receptor and β-arrestin in live cells. mdpi.com Characterizing β-arrestin recruitment is important for understanding a ligand's potential for "biased agonism," where an agonist preferentially activates one pathway (e.g., G protein) over another (e.g., β-arrestin). nih.govresearchgate.net
Interspecies Variability in this compound's Pharmacological Profile
The pharmacological effects of this compound exhibit significant variability across different animal species, a critical consideration in preclinical drug development. scispace.com These differences underscore the importance of using multiple animal models to construct a comprehensive pharmacological profile. scispace.com
Studies conducted in rodents, birds, and non-human primates have revealed distinct aspects of this compound's activity. scispace.com
Rodent Models (Mice): In mice, this compound primarily acts as an analgesic, producing antinociception through the μ-opioid receptor. nih.gov A notable finding in this species is its immunomodulatory profile; unlike morphine, this compound does not cause suppression of splenic natural killer (NK) cell activity. nih.gov
Avian Models (Pigeons): The effects of this compound in pigeons are particularly complex. In morphine-dependent pigeons experiencing withdrawal, this compound reversed the withdrawal signs precipitated by naloxone, which is indicative of an agonist effect. wikipedia.orgnih.govuthscsa.edu However, in drug discrimination studies, it did not produce effects that were recognized as either morphine-like (agonist) or naltrexone-like (antagonist). nih.govuthscsa.edu
Primate Models (Monkeys): In vitro binding studies using brain tissue from rhesus monkeys established this compound's high selectivity for the μ-opioid receptor over the κ and δ subtypes. nih.govuthscsa.edu Behaviorally, its profile in monkeys is dose-dependent. It functions as a μ-opioid antagonist at low doses, while at higher doses, it produces non-opioid-mediated analgesia. uthscsa.edu In morphine-dependent monkeys, it produces antagonist-like effects, substituting for naltrexone. nih.govuthscsa.edu Furthermore, it is self-administered by monkeys, indicating reinforcing properties. nih.govuthscsa.edu
Table 1: Interspecies Comparison of this compound's Pharmacological Effects
| Species | Primary Effect Observed | Assay/Model | Citation(s) |
|---|---|---|---|
| Mouse | μ-opioid mediated analgesia without NK cell suppression. | Tail-flick test, NK cell activity assay. | nih.gov |
| Pigeon | Reversal of naloxone-precipitated withdrawal in morphine-dependent birds. | Drug discrimination, withdrawal reversal. | wikipedia.orgnih.govuthscsa.edu |
| Monkey | High μ-receptor selectivity; dose-dependent antagonist and non-opioid analgesic effects; reinforcing properties. | Receptor binding, drug discrimination, self-administration. | wikipedia.orgnih.govuthscsa.edu |
Table 2: Receptor Binding Affinity of this compound in Monkey Brain Membranes
| Receptor Subtype | Ligand Displaced | Binding Affinity (Kᵢ, nM) | Citation(s) |
|---|---|---|---|
| μ (mu) | [³H]DAMGO | 7.99 | nih.govuthscsa.edu |
| κ (kappa) | [³H]U-69,593 | 1428 | nih.govuthscsa.edu |
| δ (delta) | [³H]DPDPE | 480 | nih.govuthscsa.edu |
Structure Activity Relationship Sar of Mirfentanil and Its Derivatives
Elucidating Structural Determinants for Opioid Efficacy in the Mirfentanil Series
This compound demonstrates strong selectivity for the μ-opioid receptor (MOR). In studies involving monkey brain membranes, this compound exhibited a binding affinity (IC50) of 7.99 nM for μ-opioid receptors, significantly higher than its affinities for δ-opioid receptors (480 nM) and κ-opioid receptors (1428 nM). drugbank.comnih.govincb.org This high μ-selectivity is a key determinant of its opioid efficacy.
The dual pharmacological profile of this compound, acting as an antagonist at lower doses and an analgesic at higher doses, with the latter effect being partially resistant to opioid antagonists, suggests complex structural determinants underlying its activity. wikipedia.orgdrugbank.comnih.govincb.orgfrontiersin.org This indicates that this compound may engage both opioid and non-opioid mechanisms, a characteristic that differentiates it from classical opioids. drugbank.comincb.orgfrontiersin.org
The core structure of this compound, a 4-anilidopiperidine, shares fundamental features with other fentanyl derivatives known to bind with high affinity to the μ-opioid receptor. General SAR studies of fentanyl analogs highlight several key structural elements crucial for opioid efficacy:
Piperidine (B6355638) Ring: The piperidine ring serves as a central scaffold. nih.gov
N-Phenethyl Group: The N-phenethyl moiety attached to the piperidine nitrogen is critical for high-affinity binding to the μ-opioid receptor, often positioning deep within a hydrophobic crevice between transmembrane helices II and III of the receptor. nih.govpsu.edu Shortening this chain can significantly reduce binding affinity. nih.gov
Anilide Moiety: The anilide group, in this compound's case, the N-pyrazinylfuran-2-carboxamide, projects towards a pocket formed by transmembrane helices III, VI, and VII. nih.govpsu.edu
Protonatable Nitrogen: A protonated nitrogen, typically on the piperidine ring, forms a crucial salt bridge interaction with a conserved aspartate residue (Asp147 in TM-III) in the μ-opioid receptor, acting as a primary anchor point for ligand binding. nih.govpsu.edunih.gov
The specific pyrazinylfuran-2-carboxamide substituent at the anilide position of this compound, distinguishing it from the N-phenylpropanamide of fentanyl, is a key structural modification that likely contributes to its unique pharmacological profile, including its observed μ-selectivity and dual effects. wikipedia.orgdrugbank.comincb.org
Table 1: this compound Opioid Receptor Binding Affinities
| Receptor Type | IC50 (nM) | Selectivity |
| μ-opioid (μOR) | 7.99 drugbank.comnih.govincb.orgfrontiersin.org | High wikipedia.orgdrugbank.comnih.govincb.orgfrontiersin.org |
| δ-opioid (δOR) | 480 drugbank.comincb.org | Low drugbank.comincb.org |
| κ-opioid (κOR) | 1428 drugbank.comincb.org | Very Low drugbank.comincb.org |
Conformational Analysis and Ligand-Receptor Interaction Studies
While specific, detailed conformational analysis and ligand-receptor interaction studies focusing solely on this compound are not extensively reported in the available literature, general principles derived from comprehensive studies on fentanyl and its derivatives provide valuable insights into how this compound likely engages with the μ-opioid receptor.
For fentanyl derivatives, conformational analysis and molecular dynamics simulations indicate that potent compounds often adopt an extended conformation in both solution and the bound state, suggesting that binding affinity is dependent on the ligand's conformational preferences. nih.govpsu.edu The N-phenethyl group is believed to sit deep within a hydrophobic crevice of the μ-opioid receptor, interacting with residues in transmembrane helices II and III. nih.govpsu.edu This interaction is crucial for high affinity. The anilide moiety, which in this compound is the pyrazinylfuran-2-carboxamide group, is thought to project into a distinct pocket formed by transmembrane helices III, VI, and VII. nih.govpsu.edu The specific nature of the pyrazinylfuran-2-carboxamide group in this compound, with its furan (B31954) and pyrazine (B50134) rings, would influence these interactions through steric and electronic properties, potentially contributing to its unique pharmacological profile compared to fentanyl's simple phenyl group.
This compound's high selectivity for the μ-opioid receptor (μOR) is a defining characteristic. wikipedia.orgdrugbank.comnih.govincb.orgfrontiersin.org This selectivity, common among 4-anilidopiperidine opioids, is influenced by the nature and position of substituents on the core structure. For instance, the introduction of a methyl group at the 3-position of the piperidine ring in some fentanyl analogs significantly increases μ-affinity and activity, as seen with 3-methylfentanyl. wikipedia.orgresearchgate.netcore.ac.ukmdpi.com Similarly, axial 4-carboxymethyl or 4-methoxymethyl substituents, as in carfentanil and sufentanil, dramatically enhance μ-affinity. wikipedia.orgnih.govresearchgate.netcore.ac.uk
This compound's unique pyrazinylfuran-2-carboxamide anilide moiety, distinct from the phenylpropanamide of fentanyl, is a key determinant of its specific receptor interactions and selectivity. The observed dose-dependent dual effect of this compound, where it acts as an antagonist at low doses and an agonist at high doses, suggests a complex functional profile that could be indicative of functional bias (biased agonism). wikipedia.orgdrugbank.comnih.govincb.orgfrontiersin.org Functional bias refers to the ability of a ligand to selectively activate specific intracellular signaling pathways (e.g., G-protein activation versus β-arrestin recruitment) upon receptor binding, potentially dissociating desired therapeutic effects from undesirable side effects. frontiersin.orgbinasss.sa.crfrontiersin.org While direct studies quantifying this compound's bias factors are not widely detailed, its complex pharmacological profile suggests that its specific substituents play a role in modulating receptor conformation and downstream signaling.
Computational Chemistry Approaches in this compound SAR
Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery and SAR studies of opioid compounds, including fentanyl derivatives. While specific published computational studies solely focused on this compound's detailed binding modes are not extensively found, these techniques are routinely applied to understand the broader fentanyl class.
Molecular dynamics (MD) simulations extend molecular docking by providing a dynamic view of ligand-receptor interactions over time, allowing for the study of complex stability, conformational changes, and the identification of key residues involved in binding. psu.edunih.govresearchgate.netmdpi.comnih.gov For fentanyl derivatives, MD simulations have revealed insights into the flexibility of the ligand within the binding pocket and the dynamic interplay between the ligand and receptor residues. nih.govpsu.edunih.govresearchgate.netmdpi.com These simulations can characterize hydrogen bonding, stacking contacts, and hydrophobic interactions that contribute to binding affinity and kinetics. mdpi.com Although specific MD simulation data for this compound is not widely published, such studies would be crucial for understanding the stability of its interaction with the μ-opioid receptor, the precise conformational adaptations it undergoes upon binding, and how these dynamics contribute to its unique dual opioid and non-opioid effects.
Table 2: Key Structural Features and Their General Influence on Fentanyl Analogs (Applicable to this compound)
| Structural Feature | Location | General Influence on MOR Binding/Activity |
| Piperidine Nitrogen | N-1 | Forms crucial salt bridge with Asp147 nih.govpsu.edunih.gov |
| N-Phenethyl Group | N-1 substituent | High affinity binding, deep hydrophobic pocket interaction nih.govpsu.edu |
| Anilide Moiety (e.g., Pyrazinylfuran-2-carboxamide in this compound) | C-4 substituent | Projects into distinct receptor pocket, influences specific interactions nih.govpsu.edu |
| Substituents on Piperidine Ring (e.g., 3-methyl, 4-carboxymethyl) | C-3, C-4 | Can significantly increase μ-affinity and activity (steric factors important) wikipedia.orgnih.govresearchgate.netcore.ac.ukmdpi.com |
Advanced Analytical and Spectroscopic Characterization of Mirfentanil
Innovations in Spectroscopic Characterization Techniques
Spectroscopic techniques provide invaluable insights into the molecular structure, purity, and dynamics of chemical compounds. For Mirfentanil, Nuclear Magnetic Resonance (NMR) spectroscopy and Signal Amplification by Reversible Exchange (SABRE) have emerged as significant tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the identification and detailed structural elucidation of organic compounds, including novel and illicit opioids like this compound. bruker.com It provides precise information about the arrangement of atoms within a molecule.
For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. These spectra are typically acquired on high-field NMR spectrometers, such as those operating at 400 MHz for proton resonance. mmu.ac.uk The chemical shifts (δ) and coupling constants (J) observed in these spectra are critical for confirming the compound's identity and assessing its purity. mmu.ac.ukrsc.orgscielo.brmdpi.comresearchgate.net
Representative NMR Data for this compound (Compound 4 in CDCl₃) mmu.ac.uk:
| Type of NMR | Chemical Shift (δ, ppm) | Multiplicity/Description | Number of Protons/Carbons |
| ¹H NMR | 9.05 | s (br) | 1H |
| 7.32–7.09 | m | 5H | |
| 2.90–2.30 | m | 12H | |
| ¹³C{¹H} NMR | 157.42 | ||
| 140.13 | |||
| 128.73 | |||
| 128.47 | |||
| 126.16 | |||
| 60.08 | |||
| 53.68 | |||
| 52.44 | |||
| 33.76 | |||
| 31.39 | |||
| 24.41 |
Representative NMR Data for this compound HCl (Compound 5.HCl in DMSO-d₆) mmu.ac.uk:
| Type of NMR | Chemical Shift (δ, ppm) | Multiplicity/Description | Number of Protons/Carbons |
| ¹H NMR | 8.21 | s(br) | 3H |
| 7.35–7.13 | m | 5H | |
| 3.46 | s(br) | H₂O | |
| 2.97–2.94 | m | 3H | |
| 2.73–2.70 | m | 2H | |
| 2.02 | t, J=11.4 Hz | 2H | |
| 1.89 | d, J=11.8 Hz | 2H | |
| 1.55 | q, J=11.5 Hz | 2H | |
| ¹³C{¹H} NMR | 140.80 | ||
| 129.16 | |||
| 128.78 | |||
| 126.41 | |||
| 59.79 | |||
| 51.43 | |||
| 48.25 | |||
| 33.30 | |||
| 30.03 |
Signal Amplification by Reversible Exchange (SABRE) for Enhanced NMR Spectroscopy
Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique designed to significantly boost NMR signal intensity, thereby overcoming the inherent sensitivity limitations of conventional NMR. researchgate.netresearchgate.netresearchgate.netyork.ac.uk This method is particularly promising for the rapid detection and analysis of compounds like this compound. mmu.ac.ukresearchgate.netnih.gov
SABRE operates by transferring spin polarization from para-hydrogen (p-H₂) to the target molecule through a reversible interaction with a metal-based catalyst. mmu.ac.ukresearchgate.netyork.ac.uknih.gov For this compound, an iridium-centered catalyst, specifically [Ir(IMes)(COD)Cl] (where IMes is 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene and COD is cyclooctadiene), has been successfully employed to facilitate this polarization transfer. mmu.ac.ukresearchgate.netnih.gov
Research has demonstrated substantial signal enhancements for this compound using SABRE. Following polarization transfer at a magnetic field of 6.5 mT, the pyrazine-protons of this compound showed a 78-fold enhancement, corresponding to a polarization (P) of 0.04%. mmu.ac.ukresearchgate.netnih.gov The catalytic species formed in solution is proposed to be the complex [Ir(IMes)(H)₂(this compound)₂(MeOH)]⁺, supported by the observation of two distinct hydride resonances at δ -22.9 ppm (trans to this compound) and δ -24.7 ppm (trans to methanol). mmu.ac.ukresearchgate.netnih.gov
The utility of SABRE for this compound detection is further highlighted by its ability to detect the compound in ¹H NMR spectra with a single transient, even in complex matrices such as mixtures with heroin, at concentrations below 1% w/w. mmu.ac.ukresearchgate.netresearchgate.netnih.gov At the lowest concentration analyzed (0.18 mg or 812 μM) of this compound, a remarkable signal enhancement of -867-fold (P=0.42%) was achieved at 6.5 mT. mmu.ac.ukresearchgate.netnih.gov A significant advantage of SABRE over other hyperpolarization methods, such as hydrogenative parahydrogen-induced polarization (PHIP), is that the chemical structure of the analyte remains unaltered during the polarization process. york.ac.uk
SABRE Enhancement Data for this compound mmu.ac.ukresearchgate.netnih.gov:
| Parameter | Value | Conditions |
| Pyrazine-protons enhancement | 78-fold | 6.5 mT |
| Polarization (P) | 0.04% | 6.5 mT |
| Signal enhancement (lowest concentration) | -867-fold | 0.18 mg (812 μM) this compound, 6.5 mT |
| Polarization (P) at lowest concentration | 0.42% | 0.18 mg (812 μM) this compound, 6.5 mT |
Radioligand Binding Assays for Receptor Studies
Radioligand binding assays are considered the definitive method for meticulously characterizing the interaction between a compound and its target receptor, offering highly sensitive and robust data essential for drug discovery and pharmacological research. giffordbioscience.comsygnaturediscovery.com These assays are instrumental in determining a compound's binding affinity, selectivity, and its precise mechanism of action at specific receptors. giffordbioscience.comsygnaturediscovery.comnih.govmdpi.com
This compound has been extensively studied using these assays, revealing its high selectivity for the μ-opioid receptor (MOR). nih.gov Quantitative studies have established this compound's binding affinity (IC₅₀) at approximately 7.99 nM for μ receptors. In contrast, its affinity for κ-opioid receptors (κOR) and δ-opioid receptors (δOR) is significantly lower, measured at 1428 nM and 480 nM, respectively. This pronounced selectivity underscores this compound's predominant interaction with the μ-opioid pathway.
Binding Affinity (IC₅₀) of this compound for Opioid Receptors :
| Receptor | Binding Affinity (IC₅₀) |
| μ-opioid receptor (μOR) | 7.99 nM |
| κ-opioid receptor (κOR) | 1428 nM |
| δ-opioid receptor (δOR) | 480 nM |
Several types of radioligand binding assays are employed:
Competitive binding assays are used to determine the relative affinities (Kᵢ values or IC₅₀ values) of unlabeled test compounds by measuring their ability to displace a fixed concentration of a radiolabeled ligand from the receptor binding site. giffordbioscience.comsygnaturediscovery.commdpi.comperceptive.com
Saturation binding assays are performed to determine the total number of binding sites (Bmax) in a tissue or cell preparation and the dissociation constant (Kd) of the radioligand, which reflects its affinity. giffordbioscience.comperceptive.com
Kinetic binding assays provide insights into the association (kon) and dissociation (koff) rates of a radiolabeled ligand with its receptor, offering a dynamic view of the binding process. giffordbioscience.comsygnaturediscovery.com
Tritiation Methods for High Specific Activity Radioligand Synthesis
The synthesis of radiolabeled compounds, particularly those with high specific activity, is a critical prerequisite for conducting sensitive and accurate radioligand binding assays. For this compound, the preparation of tritiated this compound ([³H]this compound) is essential for such studies. researchgate.netrevvity.com
High specific activity in a radioligand, ideally exceeding 20 Ci/mmol for tritiated compounds, ensures that each molecule carries a sufficient amount of radioactivity for reliable detection in binding experiments. revvity.com The theoretical maximum specific activity for a single tritium (B154650) atom is 29 Ci/mmol. revvity.com
Methods for the synthesis and subsequent characterization of [³H]this compound have been established. researchgate.net In general, for opioid ligands, tritiation methods often involve the reduction of N-propargyl precursors to yield N-[2,3-³H]allyl opiate ligands with high specific activity. acs.org The specificity of tritium labeling can be confirmed through techniques such as tritium NMR spectroscopy. acs.org These radiolabeled ligands are invaluable tools for mapping and acquiring detailed information about the distribution and characteristics of their respective receptors within biological systems. acs.org For optimal performance and reliability in assays, tritiated ligands are typically recommended for use within 3-6 months of their manufacture date due to radiochemical purity degradation over time. revvity.com
Broader Academic and Research Context of Mirfentanil in Opioid Pharmacology
Mirfentanil as a Mechanistic Probe for Opioid Receptor Complexity
This compound serves as a valuable mechanistic probe for unraveling the intricacies of opioid receptor complexity, particularly the μ-opioid receptor (MOR) umich.edu. Its unique pharmacological profile, which distinguishes it from full agonists like fentanyl, allows researchers to explore the nuances of receptor activation and signaling pathways umich.edunih.gov. This compound demonstrates high selectivity for the μ-opioid receptor, with reported IC₅₀ values significantly lower for μOR compared to κOR and δOR . This selectivity makes it an important tool for investigating the specific roles of μ-opioid receptors in various physiological responses .
Studies have shown that this compound can exhibit both agonist and antagonist actions at μ-opioid receptors depending on the conditions and species studied umich.edu. For instance, at lower doses, it can antagonize the analgesic effects of other μ-opioid agonists like alfentanil, while at higher doses, it can produce analgesic effects that are not fully reversible by opioid antagonists, suggesting the involvement of non-opioid mechanisms umich.edudrugbank.comnih.gov. This dual action highlights the complex nature of opioid receptor interactions and the potential for ligands to elicit diverse effects based on concentration and context umich.edu.
The structural features of this compound, including its pyrazine (B50134) and furan (B31954) carboxamide moieties, are believed to influence its binding kinetics and receptor activation, contributing to its partial agonism . Research employing this compound has helped to characterize the structural requirements that lead to differences in opioid efficacy within the fentanyl series umich.edu. Furthermore, studies on fentanyl and its derivatives, including this compound, have explored how these compounds interact with the μ-opioid receptor, including the formation of salt bridges with conserved residues like Asp147 and the potential involvement of other residues like His297 in modulating ligand affinity and pH dependence nih.govmdpi.comfrontiersin.orgbiorxiv.org.
Contributions of this compound Research to Understanding Opioid Partial Agonism and Antagonism
This compound's pharmacological profile has significantly advanced the understanding of opioid partial agonism and antagonism umich.edudrugbank.com. Unlike full agonists such as fentanyl, this compound exhibits lower intrinsic efficacy at μ-opioid receptors . This characteristic of partial agonism means that even at full receptor occupancy, this compound produces a submaximal effect compared to a full agonist painphysicianjournal.com.
Key findings from this compound research include its ability to act as a partial agonist, demonstrating both agonist and antagonist properties depending on the dose and experimental context umich.edudrugbank.comnih.gov. At lower doses, this compound has been shown to antagonize the analgesic effects of full μ-opioid agonists like alfentanil and substitute for naloxone (B1662785) in drug discrimination assays in morphine-treated subjects umich.edudrugbank.comwikipedia.orgnih.govpsu.edu. This antagonistic activity at lower concentrations is a hallmark of its partial agonist nature, where it can compete with full agonists for receptor binding without fully activating the receptor painphysicianjournal.comwikipedia.orgnih.gov.
Conversely, at higher doses, this compound itself produces analgesic effects, which are not entirely reversed by opioid antagonists umich.edudrugbank.comwikipedia.orgnih.gov. This suggests that at higher concentrations, its intrinsic activity becomes more pronounced, or that non-opioid mechanisms contribute to its effects umich.edudrugbank.com. This dose-dependent dual effect—antagonism at low doses and partial agonism at high doses—makes this compound a valuable compound for studying the complex interplay between opioid receptor binding, intrinsic efficacy, and the resulting pharmacological outcomes umich.edudrugbank.com.
The research on this compound and other fentanyl derivatives has provided compelling evidence that μ-opioid efficacy can be systematically altered through modifications to the parent fentanyl structure umich.edu. This has opened avenues for the development of novel analgesics with potentially reduced toxicity and abuse liability compared to traditional full opioid agonists nih.gov.
Here is a table summarizing this compound's receptor binding affinities:
| Receptor Subtype | IC₅₀ (nM) |
| μ-opioid (μOR) | 7.99 |
| κ-opioid (κOR) | 1428 |
| δ-opioid (δOR) | 480 |
Data from .
Regulatory and Policy Impacts on Academic Research into Fentanyl-Related Compounds, Including this compound
The regulatory landscape significantly impacts academic research into fentanyl-related compounds, including this compound gao.govcivilrights.orgyoutube.comnih.govcongress.goveverycrsreport.com. The Drug Enforcement Administration (DEA) has classified fentanyl-related substances as Schedule I under the Controlled Substances Act (CSA), designating them as illicit drugs with high abuse potential and no accepted medical use gao.govcivilrights.orgyoutube.comnih.goveverycrsreport.comusdoj.gov. This class-wide scheduling, initially temporary and later extended, was implemented to combat the rapid proliferation of novel fentanyl analogues in the illicit drug market and the associated increase in overdose deaths gao.govcivilrights.orgyoutube.comnih.govcongress.govusdoj.gov.
While intended to deter illicit manufacturing and trafficking, class-wide scheduling has raised concerns within the scientific community regarding its potential to impede legitimate academic and medical research civilrights.orgnih.govcongress.goveverycrsreport.comcongress.govcongress.gov. Researchers studying Schedule I substances face a variety of challenges, including the time-consuming process of obtaining and maintaining DEA research licenses and the stringent regulatory burdens gao.govcivilrights.orgyoutube.comeverycrsreport.com. Some argue that this approach may hinder the discovery of potential medical uses for these compounds, including novel analgesics or overdose reversal agents civilrights.orgeverycrsreport.comcongress.govcongress.gov.
For instance, the classification of fentanyl-related substances as Schedule I means they cannot be dispensed by prescription, limiting their availability for clinical investigation everycrsreport.com. Although the DEA reports approving all researchers who applied to study fentanyl-related substances since 2018, researchers still identify challenges related to the time required for approval gao.govusdoj.gov. There is an ongoing debate about whether class-wide scheduling is overly broad, potentially including inactive substances, or underinclusive, by excluding other dangerous opioids congress.gov.
Despite these challenges, some legislative proposals, such as the HALT Fentanyl Act, aim to make the temporary class-wide scheduling permanent while also ensuring that practitioners can research fentanyl-related substances to better understand their effects house.gov. Proponents of class-wide scheduling argue that it has effectively reduced the emergence of new fentanyl analogues in the marketplace nih.govhouse.gov. However, critics maintain that it could stifle research into life-saving antidotes or new treatments for opioid use disorder by making access to these compounds difficult civilrights.orgcongress.govcongress.gov.
Future Research Directions and Unanswered Questions in this compound Pharmacology
Despite significant contributions to opioid pharmacology, several future research directions and unanswered questions remain concerning this compound. A primary area for continued investigation is the precise mechanism of its non-opioid analgesic actions, which have been observed at higher doses and are not fully reversed by opioid antagonists umich.edudrugbank.comnih.gov. The molecular targets and pathways involved in these non-opioid effects are not yet fully established, presenting an opportunity for novel analgesic discovery umich.edu.
Further research is needed to fully characterize the species-specific differences in this compound's effects. For example, non-opioid actions were not evident in rodents, but were observed in rhesus monkeys, suggesting variations in pharmacological responses across different animal models umich.edu. Understanding the underlying reasons for these interspecies differences could provide crucial insights into the translational potential of this compound's unique profile umich.edu.
The full implications of this compound's partial agonism for therapeutic applications warrant deeper exploration. While its partial agonism at the μ-opioid receptor may offer a reduced risk of respiratory depression compared to full agonists, further studies are needed to confirm this in various contexts and to explore its potential as a safer alternative in pain management researchgate.net. Early clinical trials for this compound faced challenges, with Phase II trials reportedly terminated due to efficacy variability . Future studies could investigate the role of genetic polymorphisms, such as OPRM1 A118G, in influencing individual responses to this compound, which might help stratify participants in clinical trials and mitigate confounding factors .
The impact of regulatory scheduling on the continued research and development of compounds like this compound is also a critical area. As fentanyl-related substances remain under stringent control, exploring mechanisms to facilitate academic research while maintaining public safety is essential gao.govcivilrights.orgeverycrsreport.com. This includes examining legislative proposals that aim to relax certain registration requirements for Schedule I controlled substances to encourage scientific inquiry congress.govhouse.gov.
Finally, given the ongoing opioid crisis, there is a pressing need for research into novel approaches for treating opioid use disorder and reversing overdoses congress.gov. While this compound's properties as a partial agonist and its mixed agonist/antagonist profile are intriguing, further investigation is required to determine its utility, if any, in these areas, especially in the context of highly potent illicitly manufactured fentanyls congress.govcongress.govpbs.org. Understanding how this compound's unique pharmacology could be leveraged to address current challenges in opioid addiction and overdose remains an important unanswered question.
Q & A
Q. What distinguishes Mirfentanil’s μ-opioid receptor (MOR) partial agonism from full agonists like fentanyl?
this compound (C₂₂H₂₄N₄O₂) binds selectively to MORs but exhibits lower intrinsic efficacy compared to full agonists. Its partial agonism reduces the risk of respiratory depression, a critical safety consideration. Structural analysis reveals that the pyrazine and furan carboxamide moieties influence binding kinetics and receptor activation . Methodologically, receptor affinity can be quantified via competitive radioligand assays using [³H]DAMGO, while efficacy is assessed through GTPγS binding assays in transfected cell lines. Contrasting dose-response curves with full agonists (e.g., fentanyl) highlight partial agonism .
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₄N₄O₂ | |
| Molecular Weight | 376.45 g/mol | |
| SMILES | O=C(N(C1CCN(CCC2=CC=CC=C2)CC1)C3=NC=CN=C3)C4=CC=CO4 | |
| Receptor Target | μ-opioid receptor (OPRM1) |
Q. How does this compound’s pharmacokinetic profile contribute to its transient analgesic effects?
this compound’s short duration of action (~15–30 minutes) stems from rapid metabolism by hepatic cytochrome P450 enzymes and low blood-brain barrier permeability. Experimental validation involves pharmacokinetic (PK) modeling in rodent studies, with plasma half-life measured via LC-MS/MS. Comparative PK studies with structurally related opioids (e.g., carfentanil) reveal differences in metabolic stability due to its pyrazine substitution .
Advanced Research Questions
Q. What methodological challenges arise when detecting trace this compound in polydrug mixtures using SABRE hyperpolarization?
Signal Amplification By Reversible Exchange (SABRE) enhances NMR sensitivity for this compound detection in mixtures (e.g., with heroin). Using [Ir(IMes)(COD)Cl] as a catalyst, hyperpolarization at 6.5 mT achieved 78-fold signal enhancement for pyrazine protons. Key challenges include:
- Catalyst compatibility : Heroin’s acidic groups may deactivate the iridium catalyst, requiring pH optimization .
- Limit of detection (LOD) : At 0.18 mg (812 μM), SABRE achieved 867-fold enhancement, but lower concentrations require improved polarization transfer protocols .
Table 2: SABRE Hyperpolarization Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [Ir(IMes)(COD)Cl] | |
| Magnetic Field | 6.5 mT | |
| Signal Enhancement | 78–867-fold | |
| Proposed Complex | [Ir(IMes)(H)₂(this compound)₂(MeOH)]⁺ |
Q. How can researchers resolve contradictions in this compound’s dual opioid/non-opioid analgesic mechanisms?
At supratherapeutic doses, this compound’s analgesia is not fully reversed by naloxone, suggesting non-opioid pathways (e.g., NMDA receptor modulation). Experimental strategies include:
- Knockout models : MOR-deficient mice retain partial analgesia, implicating alternative targets .
- Behavioral assays : Tail-flick tests with and without opioid antagonists quantify non-opioid contributions .
- Transcriptomics : RNA sequencing of dorsal root ganglia identifies differentially expressed genes post-administration .
Methodological Guidelines
- Experimental Reproducibility : Detailed synthesis protocols for this compound and derivatives must be documented in Supplementary Information, including NMR spectra, HPLC purity data, and crystallographic validation (if applicable) .
- Clinical Trial Design : Phase II trials terminated due to efficacy variability; future studies should stratify participants by genetic polymorphisms (e.g., OPRM1 A118G) to mitigate confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
